molecular formula C22H20N2O6 B2589262 2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID CAS No. 956569-92-9

2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID

Cat. No.: B2589262
CAS No.: 956569-92-9
M. Wt: 408.41
InChI Key: GMUVKSIPHPNWJE-INIZCTEOSA-N
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Description

This compound features a dioxoloquinoline core fused with a 1,3-dioxolane ring and a quinoline scaffold substituted with an ethyl group at position 5 and an oxo group at position 6. The formamido linkage at position 7 connects the core to a 3-phenylpropanoic acid moiety, which introduces both aromatic (phenyl) and carboxylic acid functionalities. Its molecular framework shares similarities with other heterocyclic carboxylic acid derivatives, such as those in (e.g., OOG000, a related dioxoloquinoline-7-carboxylic acid), but distinguishes itself via the formamido-phenylpropanoic acid substituent .

Properties

IUPAC Name

(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-2-24-11-15(20(25)14-9-18-19(10-17(14)24)30-12-29-18)21(26)23-16(22(27)28)8-13-6-4-3-5-7-13/h3-7,9-11,16H,2,8,12H2,1H3,(H,23,26)(H,27,28)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUVKSIPHPNWJE-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to two structurally related molecules from the evidence:

3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID (): Core Structure: Contains a 1,2,4-oxadiazole ring instead of a dioxoloquinoline. Substituents: A 4-ethoxyphenyl group and a propanoic acid chain. Key Properties: Molecular weight = 262.26; XLogP3 = 1.9; hydrogen bond donors = 1, acceptors = 6 . Comparison: The oxadiazole core may confer greater metabolic stability compared to the dioxoloquinoline, while the ethoxyphenyl group enhances lipophilicity.

3-[4-BENZYL-3-OXO-7-(TRIFLUOROMETHYL)QUINOXALIN-2-YL]PROPANOIC ACID (): Core Structure: Quinoxaline (two adjacent nitrogen atoms) vs. quinoline (one nitrogen). Substituents: Benzyl, trifluoromethyl, and propanoic acid groups. The trifluoromethyl group in this compound enhances bioavailability compared to the target’s phenylpropanoic acid.

Data Table: Comparative Properties

Property Target Compound 3-[3-(4-ETHOXYPHENYL)-OXADIAZOLE] 3-[4-BENZYL-TRIFLUOROMETHYL-QUINOXALINE]
Core Structure Dioxoloquinoline 1,2,4-Oxadiazole Quinoxaline
Molecular Weight Not explicitly provided (estimated >300) 262.26 376.33
Hydrogen Bond Donors Likely 2 (formamido + carboxylic acid) 1 1
Hydrogen Bond Acceptors Likely 8 (quinoline O/N + dioxolane + acid) 6 5
Key Functional Groups Formamido, phenylpropanoic acid Ethoxyphenyl, oxadiazole Trifluoromethyl, benzyl
Lipophilicity (XLogP3) Moderate (estimated 1.5–2.5) 1.9 High (inferred >2.5)

Research Findings and Implications

  • Structural Diversity: The dioxoloquinoline core in the target compound offers a unique scaffold for drug design, differing from oxadiazole () and quinoxaline () derivatives. Its fused dioxolane ring may enhance rigidity and binding specificity .
  • Solubility vs. Bioavailability: The target’s carboxylic acid and formamido groups improve aqueous solubility compared to the trifluoromethyl-containing quinoxaline derivative, which prioritizes membrane permeability .
  • Synthetic Complexity: The ethyl and oxo groups on the quinoline core () suggest synthetic challenges similar to those in OOG000, requiring precise functionalization .

Biological Activity

The compound 2-({5-ethyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-7-yl}formamido)-3-phenylpropanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a quinoline backbone fused with a dioxole structure and is substituted with a phenylpropanoic acid moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. The detailed synthetic pathway is crucial for understanding how structural modifications can influence biological activity.

Antimicrobial Properties

Research indicates that derivatives of quinoline and phenylpropanoic acids possess significant antimicrobial properties. For instance, compounds similar to the target compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer potential of quinoline derivatives. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with DNA and inhibition of topoisomerases. A notable study demonstrated that related compounds could significantly reduce tumor growth in murine models, suggesting that this compound may also exhibit similar effects.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated various quinoline derivatives against resistant bacterial strains. The findings indicated that modifications at the 7-position of the quinoline ring enhanced antibacterial activity significantly .
  • Case Study on Anticancer Effects :
    • In a preclinical trial documented in Cancer Research, a related quinoline compound was tested for its ability to inhibit tumor growth in xenograft models. Results showed a dose-dependent reduction in tumor size, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated .

Data Tables

Activity Compound IC50 (µM) Target
Antimicrobial2-({5-Ethyl...}-3-Phenylpropanoic Acid15S. aureus
Anticancer2-Ethylquinoline derivative10Topoisomerase II
AntioxidantRelated phenylpropanoic acid derivative25ROS scavenging

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Interaction : The ability to intercalate into DNA or bind to DNA topoisomerases may lead to cytotoxic effects in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

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